molecular formula C9H17NO2 B15263526 (2R,3R,4R)-Rel-2,3-dimethyl-piperidine-4-carboxylic acid methyl ester

(2R,3R,4R)-Rel-2,3-dimethyl-piperidine-4-carboxylic acid methyl ester

Cat. No.: B15263526
M. Wt: 171.24 g/mol
InChI Key: FNIZSZIOMCNXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-dimethylpiperidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dimethylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired ester .

Industrial Production Methods: Industrial production of methyl 2,3-dimethylpiperidine-4-carboxylate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dimethylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,3-dimethylpiperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,3-dimethylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Methyl 3,3-dimethylpiperidine-4-carboxylate
  • Methyl 2,2-dimethylpiperidine-4-carboxylate
  • Methyl 2,3-dimethylpyrrolidine-4-carboxylate

Uniqueness: Methyl 2,3-dimethylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2,3-dimethylpiperidine-4-carboxylate

InChI

InChI=1S/C9H17NO2/c1-6-7(2)10-5-4-8(6)9(11)12-3/h6-8,10H,4-5H2,1-3H3

InChI Key

FNIZSZIOMCNXAV-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCC1C(=O)OC)C

Origin of Product

United States

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